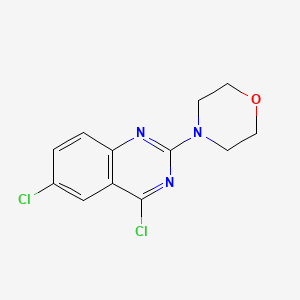

4-(4,6-Dichloroquinazolin-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11Cl2N3O |

|---|---|

Molecular Weight |

284.14 g/mol |

IUPAC Name |

4-(4,6-dichloroquinazolin-2-yl)morpholine |

InChI |

InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(14)16-12(15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |

InChI Key |

JOBJUXHVJUMYQK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 4 4,6 Dichloroquinazolin 2 Yl Morpholine

Retrosynthetic Analysis of the 4-(4,6-Dichloroquinazolin-2-yl)morpholine Core

A retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bond between the quinazoline (B50416) C2 position and the morpholine (B109124) nitrogen. This leads to two key synthons: a morpholine nucleophile and a 2,4,6-trichloroquinazoline electrophile. The latter is a crucial intermediate, which itself can be retrosynthetically derived from more fundamental precursors.

Further disconnection of the 2,4,6-trichloroquinazoline intermediate points towards 4,6-dichloroquinazolin-2,4-dione or a related derivative. The quinazoline ring system itself is commonly constructed from anthranilic acid derivatives. For instance, a substituted anthranilic acid can be cyclized with a one-carbon synthon (e.g., formamide or cyanates) to build the core heterocyclic structure. Subsequent chlorination steps, often employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would then install the necessary chlorine atoms, yielding the reactive trichloroquinazoline precursor. google.comgoogle.com

This logical breakdown of the target molecule into simpler, commercially available, or readily synthesizable starting materials provides a strategic roadmap for its laboratory synthesis.

Advanced Synthetic Routes for Quinazoline Derivatives with Morpholine Substitution

The synthesis of this compound and its analogs primarily relies on the reaction of a polyhalogenated quinazoline with morpholine. The regioselectivity of this substitution is a key consideration in designing an efficient synthetic route.

Nucleophilic Aromatic Substitution Strategies for Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is the most direct and widely employed method for introducing the morpholine moiety onto the quinazoline ring. nih.gov Starting with a precursor such as 2,4,6-trichloroquinazoline, the chlorine atoms on the quinazoline ring exhibit different reactivities towards nucleophilic attack. The C4 position is generally the most electrophilic and thus the most susceptible to substitution, followed by the C2 position. nih.govresearchgate.net This inherent regioselectivity is attributed to the electronic effects of the ring nitrogen atoms. nih.govresearchgate.net

To synthesize the target compound, this compound, a carefully controlled reaction is necessary. By reacting 2,4,6-trichloroquinazoline with one equivalent of morpholine, typically in a polar solvent and often in the presence of a base to neutralize the HCl byproduct, substitution can be directed. While the C4 position is more reactive, steric hindrance and reaction conditions can be tuned to favor substitution at the C2 position. For instance, similar reactions on 2,4,6-trichloropyrimidine have shown that substitution can occur at the C2 position. chemicalbook.com

The table below summarizes typical conditions for SNAr reactions on related chloro-substituted nitrogen heterocycles.

| Precursor | Nucleophile | Solvent | Base | Regioselectivity |

| 2,4-Dichloroquinazoline (B46505) | Various Amines | Polar Solvents | - | C4 Position nih.gov |

| 2,4,6-Trichloropyrimidine | Morpholine | Acetone | - | C2 Position (Major) chemicalbook.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | Nitrogen Nucleophiles | - | - | Mixture of isomers beilstein-journals.org |

Palladium-Catalyzed Coupling Reactions in Quinazoline Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for the formation of C-N bonds. wikipedia.orglibretexts.org This methodology can be applied to the synthesis of morpholine-substituted quinazolines, especially in cases where SNAr reactions may be sluggish or lack the desired regioselectivity.

In this approach, a dichloro- or trichloroquinazoline can be coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, DavePhos), and a base. nih.govnih.gov The choice of ligand is crucial and can influence the reaction's efficiency and selectivity, especially when dealing with sterically hindered substrates. nih.govnih.gov While widely used for aryl halides, the application of Buchwald-Hartwig amination to highly activated heterocyclic systems like quinazolines requires careful optimization of reaction conditions to control the extent of substitution and avoid side reactions. This method provides a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr. wikipedia.org

Strategies for Diversification and Derivatization of the this compound Scaffold

The this compound scaffold is an excellent platform for further chemical modifications, allowing for the generation of a library of related compounds. The two remaining chlorine atoms at the C4 and C6 positions are reactive sites for subsequent functionalization.

The chlorine at C4, being more activated, can be selectively replaced by a variety of nucleophiles through SNAr reactions. This allows for the introduction of different amines, alcohols, or thiols, leading to a diverse set of 2,4-disubstituted quinazolines. The chlorine at the C6 position is less reactive towards SNAr but can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of aryl, alkyl, or alkynyl groups at this position, significantly expanding the structural diversity of the derivatives.

The table below outlines potential diversification reactions.

| Position | Reaction Type | Reagent/Catalyst | Introduced Group |

| C4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |

| C6 | Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl groups |

| C6 | Sonogashira Coupling | Terminal alkyne / Pd, Cu catalyst | Alkynyl groups |

| C6 | Buchwald-Hartwig Amination | Amines / Pd catalyst | Substituted amino groups |

Analytical and Spectroscopic Confirmation of Novel Quinazoline-Morpholine Architectures

The structural confirmation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation.

¹H NMR: The proton spectrum will show characteristic signals for the morpholine ring protons, typically appearing as two multiplets or broad triplets in the 3.7-4.0 ppm range, corresponding to the -NCH₂ and -OCH₂ groups. nih.gov The aromatic protons on the quinazoline ring will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns and chemical shifts providing information about the substitution pattern.

¹³C NMR: The carbon spectrum will display distinct signals for the morpholine carbons (around 44 ppm for -NCH₂ and 66 ppm for -OCH₂). nih.gov The carbons of the quinazoline core will resonate in the aromatic region, with the carbon atoms attached to chlorine exhibiting characteristic chemical shifts.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity between the morpholine unit and the quinazoline core, especially for verifying the C2 substitution. researchgate.netresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula. chemicalbook.com The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy can identify characteristic functional groups. The spectra of these compounds would show C-Cl stretching vibrations, C-N stretching, C-O-C stretching from the morpholine ring, and aromatic C=C and C=N stretching vibrations characteristic of the quinazoline system. researchgate.net

UV-Visible Spectroscopy reveals the electronic transitions within the molecule. Quinazoline derivatives typically exhibit strong absorption bands in the UV region, which can be useful for monitoring reactions and assessing compound purity. nih.gov

The collective data from these techniques provides unequivocal evidence for the formation and structure of novel quinazoline-morpholine architectures.

Biological Activities and Pharmacological Implications of 4 4,6 Dichloroquinazolin 2 Yl Morpholine Analogues

In Vitro Assessment of Anticancer Activity

The anticancer potential of quinazoline-morpholine analogues has been extensively evaluated through various in vitro assays, demonstrating their ability to suppress cancer cell growth and induce cell death through multiple mechanisms.

A range of morpholine-substituted quinazoline (B50416) derivatives has shown significant cytotoxic activity against various human cancer cell lines. nih.gov For instance, in a study evaluating a series of such compounds, analogues designated as AK-3 and AK-10 were identified as particularly potent. nih.gov These compounds displayed promising activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low to submicromolar range. nih.gov The cytotoxic efficacy of these compounds was found to be superior to the standard agent colchicine in some cases. nih.gov Notably, these derivatives were non-toxic to normal human embryonic kidney (HEK293) cells at effective concentrations, suggesting a degree of selectivity for cancer cells. nih.gov

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | SHSY-5Y IC50 (μM) | Source |

|---|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | nih.gov |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | nih.gov |

Mechanistic studies have revealed that a primary mode of action for these anticancer quinazoline derivatives is the induction of apoptosis (programmed cell death) and interference with the cell division cycle. mdpi.comnih.gov The potent compounds AK-3 and AK-10 were found to arrest the cell cycle in the G0/G1 phase in SHSY-5Y neuroblastoma cells. nih.gov Specifically, treatment with these compounds led to G0/G1 phase arrest values of 59% and 62%, respectively. nih.gov This disruption of the cell cycle is a critical mechanism for inhibiting the uncontrolled proliferation characteristic of cancer. mdpi.com

Furthermore, these compounds trigger apoptosis, which is the primary cause of cancer cell death upon treatment. nih.govnih.gov The apoptotic process is often initiated through the mitochondrial pathway, involving the activation of caspase-3 and an altered expression of apoptosis-regulating proteins. frontiersin.org Studies on related quinazoline derivatives have shown a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax and cleaved Poly (ADP-ribose) polymerase (PARP). frontiersin.orgnih.gov

The anticancer effects of 4-(4,6-dichloroquinazolin-2-yl)morpholine analogues are often rooted in their ability to inhibit key enzymes and signaling pathways that are frequently deregulated in cancer. nih.gov

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. frontiersin.orgnih.gov The quinazoline and morpholine (B109124) moieties are recognized pharmacophores that can effectively target this pathway. nih.govmdpi.com Certain 4-morpholine-quinazoline derivatives have demonstrated significant inhibitory activity against PI3Kα and other isoforms, leading to reduced phosphorylation of Akt and subsequent antiproliferative effects. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in tumorigenesis, and its inhibition is a validated anticancer strategy. nih.govfrontiersin.org The 4-anilinoquinazoline scaffold is a well-established core for EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this structure. nih.govamazonaws.com Analogues that combine this feature with a morpholine group have been investigated as potent EGFR inhibitors, sometimes exhibiting dual inhibition of both EGFR and other kinases like VEGFR-2. nih.govmdpi.comresearchgate.net

Topoisomerase II: Topoisomerases are enzymes that are essential for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death. nih.gov Certain quinazoline derivatives have been identified as potent inhibitors of DNA topoisomerase, contributing to their cytotoxic effects. nih.gov

PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA single-strand break repair process. nih.gov Its inhibition is a targeted strategy, particularly for cancers with specific DNA repair defects. nih.gov The quinazolinone scaffold has been successfully utilized to design potent PARP-1 inhibitors, which can induce cell death in cancer cells. nih.govrjpbr.comresearchgate.netijmphs.com

Broader Spectrum Biological Evaluations of Quinazoline-Morpholine Conjugates

Beyond their anticancer properties, quinazoline-morpholine conjugates have been evaluated for a wider range of biological activities.

Antimicrobial Activity: Heterocyclic compounds containing quinazoline are of significant interest for their potential as antimicrobial agents. mdpi.com Research has explored their efficacy against various bacterial and fungal strains.

Anti-inflammatory Activity: Quinazoline derivatives have demonstrated significant anti-inflammatory properties. mdpi.comresearchgate.net Mechanistic studies suggest these effects may arise from the inhibition of cyclooxygenase (COX) enzymes (COX-I and COX-II) and the reduction of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net

Neurodegenerative Disease Potentials: There is growing interest in the application of quinazoline derivatives for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comgoogle.com These compounds are being investigated as inhibitors of key enzymes such as cholinesterases and modulators of pathways involved in β-amyloid aggregation and tau protein pathology, which are hallmarks of Alzheimer's disease. drugbank.comnih.gov The ability of some analogues to cross the blood-brain barrier is a crucial aspect of their potential as CNS-active drugs. mdpi.com

In Vivo Preclinical Efficacy Studies in Relevant Disease Models (Animal Studies)

The promising in vitro results of quinazoline-morpholine analogues have been further validated in preclinical animal models. In vivo studies using gastric cancer xenograft models in mice have demonstrated the antitumor efficacy of these compounds. nih.govmdpi.com Intragastric administration of a lead compound resulted in a significant decrease in average tumor volume and tumor weight. nih.govmdpi.com Importantly, these therapeutic effects were achieved without causing a significant loss in body weight or other signs of acute toxicity in the animals, indicating a favorable preliminary safety profile. nih.govnih.gov These in vivo studies provide crucial evidence that the anticancer activity observed in cell cultures can translate to a therapeutic effect in a living organism, supporting their further development as potential anticancer drugs. nih.gov

Structure Activity Relationship Sar Investigations of 4 4,6 Dichloroquinazolin 2 Yl Morpholine Derivatives

Systematic Modification of the Quinazoline (B50416) Nucleus and Morpholine (B109124) Moiety to Elucidate Activity Determinants

Systematic modifications of the quinazoline scaffold and the substituent at the 2-position are crucial for delineating the structural requirements for biological activity. In related series of quinazoline derivatives, the core quinazoline structure is recognized as a key pharmacophore.

Quinazoline Nucleus Modifications:

The substitution pattern on the benzene (B151609) ring of the quinazoline nucleus significantly impacts the activity. Studies on 2,4,6-trisubstituted quinazolines have shown that the nature and position of substituents are critical. For instance, the presence of electron-withdrawing groups, such as halogens, at the 6-position can modulate the electronic properties of the entire ring system, thereby influencing interactions with biological targets. The replacement of the chloro groups at the 4 and 6 positions with other substituents would likely alter the activity profile, depending on the electronic and steric properties of the new groups.

Morpholine Moiety Modifications:

The morpholine ring at the C2 position is a common feature in many biologically active compounds and is known to improve pharmacokinetic properties such as solubility and metabolic stability. In the context of quinazoline derivatives, the morpholine moiety is often involved in forming hydrogen bonds with target proteins. Modifications to the morpholine ring, such as introducing substituents or replacing it with other heterocyclic rings (e.g., piperidine, piperazine), have been shown to have a profound effect on the biological activity of the parent compound. For example, in some series, replacing the morpholine with a piperazine ring can introduce a point for further substitution, allowing for the modulation of basicity and the introduction of additional pharmacophoric features.

A study on related 2-methyl-quinazolin-4(3H)-ones revealed that the substitution of a 4-phenyl morpholine moiety can lead to potent analgesic, anti-inflammatory, and antimicrobial activities researchgate.net. Another study on 2,4,6-trisubstituted quinazolines indicated that a decylamine group at the C4-position was beneficial for antimicrobial activity, while an iodo-group at C6 was detrimental nih.gov.

| Modification Site | Type of Modification | General Impact on Activity | Reference Example |

|---|---|---|---|

| Quinazoline C6-Position | Introduction of Halogens | Modulates electronic properties, can enhance activity. | General observation in various quinazoline series. |

| Quinazoline C4-Position | Substitution with Amines | Often crucial for specific target interactions (e.g., kinase inhibition). | Studies on 4-anilinoquinazolines. |

| C2-Position Moiety | Replacement of Morpholine with Piperazine | Allows for further functionalization and modulation of properties. | Common strategy in medicinal chemistry. |

| C2-Position Moiety | Substitution on the Morpholine Ring | Can alter binding affinity and pharmacokinetic profile. | General SAR principles for morpholine-containing compounds. |

Elucidation of Pharmacophoric Elements Critical for Biological Efficacy

A pharmacophore model represents the key structural features of a molecule that are responsible for its biological activity. For quinazoline derivatives, several pharmacophoric elements have been identified as critical for their efficacy.

The quinazoline ring itself is a primary pharmacophoric feature, often acting as a scaffold to correctly orient the substituents for interaction with the target. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are frequently involved in hydrogen bonding with amino acid residues in the active site of target proteins.

The chlorine atoms at the 4 and 6 positions are also key pharmacophoric features. They contribute to the electronic distribution of the quinazoline ring and can engage in halogen bonding or hydrophobic interactions with the target protein. The specific positioning of these chlorine atoms is likely crucial for optimal binding.

Impact of Substituents at Dichloro Positions and Other Peripheral Sites on Activity Profiles

The substituents at the C4 and C6 positions, as well as at other sites on the quinazoline ring, have a significant impact on the activity profile of the compounds.

Substituents at the Dichloro Positions (C4 and C6):

The chlorine atoms at the C4 and C6 positions are electron-withdrawing groups that influence the reactivity and binding affinity of the molecule. In many series of quinazoline-based inhibitors, halogen substitution at the 6- and 7-positions is common and has been shown to be important for activity. While the specific compound has a 4,6-dichloro substitution pattern, the principles from 6,7-dihalo-substituted quinazolines can provide some insight. The position of the halogen can direct the binding orientation within the active site.

Replacing the chlorine atoms with other groups would be expected to significantly alter the biological activity. For example, replacing a chlorine atom with a more electron-donating group like a methoxy group would change the electronic landscape of the molecule and could either enhance or diminish its activity depending on the specific target. Similarly, introducing a bulky substituent could lead to steric hindrance and a loss of activity.

Substituents at Other Peripheral Sites:

Although the parent compound is 4,6-dichloro-2-morpholinoquinazoline, SAR studies on related compounds often explore substitutions at other positions, such as C5, C7, and C8. Introducing small alkyl or alkoxy groups at these positions can be used to probe the steric and electronic requirements of the binding pocket. For example, a study on 2,4,6-trisubstituted quinazolines showed that an iodo-group at C-6 was detrimental to activity, highlighting the sensitivity of this position to the type of halogen nih.gov.

| Position | Substituent Type | Predicted Impact on Activity | Rationale from Analogous Series |

|---|---|---|---|

| C4-Chloro | Replacement with a bulky group | Likely decrease in activity. | Potential for steric hindrance in the binding pocket. |

| C4-Chloro | Replacement with an amino group | Potential for new hydrogen bonding interactions, activity may change. | 4-aminoquinazolines are a well-known class of kinase inhibitors. |

| C6-Chloro | Replacement with a different halogen (e.g., F, Br) | Activity may be modulated based on size and electronegativity. | Halogen substitutions are critical for activity in many quinazoline series. |

| C7-Position | Introduction of a small alkoxy group | May enhance activity by probing for additional binding interactions. | 6,7-disubstituted quinazolines are common bioactive scaffolds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the key structural features that govern activity.

Commonly used descriptors in QSAR studies of quinazoline derivatives include:

Electronic descriptors: Such as atomic charges and dipole moments, which can describe the electrostatic interactions between the compound and its target.

Steric descriptors: Such as molecular volume and surface area, which describe the size and shape of the molecule and its fit within the binding site.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule and its ability to cross cell membranes.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

A typical QSAR study on a series of quinazoline derivatives would involve synthesizing a library of compounds with systematic variations in their structure, measuring their biological activity, and then using statistical methods to build a model that correlates the structural descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of 4-(4,6-dichloroquinazolin-2-yl)morpholine and guide the design of more potent compounds.

Mechanistic Elucidation of Action for 4 4,6 Dichloroquinazolin 2 Yl Morpholine and Its Active Analogues

Identification of Direct Molecular Targets (e.g., Enzymes, Receptors, DNA)

There is no available scientific literature that identifies the direct molecular targets of 4-(4,6-Dichloroquinazolin-2-yl)morpholine. Research on other substituted quinazoline (B50416) compounds shows a wide range of biological activities, including the inhibition of various kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks), or interaction with G-protein coupled receptors. Some quinazoline derivatives have also been reported to bind to DNA. However, without specific experimental data for this compound, any potential molecular targets remain purely speculative.

Downstream Cellular Pathway Analysis (e.g., Gene Expression, Protein Phosphorylation Profiles)

No studies have been published that analyze the downstream cellular pathways affected by this compound. Consequently, there is no data available on its impact on gene expression profiles or protein phosphorylation patterns within cells. Such analyses would be contingent on first identifying a primary molecular target and are a crucial step in understanding the broader biological effects of a compound.

Investigations into Specific Cellular Response Mechanisms (e.g., Autophagy, Necroptosis, Senescence)

There is a lack of research into the specific cellular responses induced by this compound. Therefore, no information exists to confirm whether this compound is involved in modulating cellular processes such as autophagy, necroptosis, or senescence.

Unraveling Resistance Mechanisms in Biological Systems

As the mechanism of action and cellular targets of this compound are unknown, there have been no investigations into potential mechanisms of resistance that biological systems might develop against this compound.

Computational Chemistry and Molecular Modeling Approaches for 4 4,6 Dichloroquinazolin 2 Yl Morpholine Research

Molecular Docking Simulations to Characterize Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in rational drug design for understanding and predicting how a ligand, such as 4-(4,6-dichloroquinazolin-2-yl)morpholine, interacts with the binding site of a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy. For quinazoline (B50416) derivatives, docking studies have successfully elucidated key interactions that contribute to their biological activity. For instance, in studies of similar quinazoline compounds targeting kinases, the quinazoline core often occupies a hydrophobic pocket, while specific substituents form crucial hydrogen bonds or engage in π-π stacking interactions with amino acid residues in the active site. nih.gov

In the case of this compound, docking simulations would model its entry into a target's active site. The dichloro-substituted quinazoline ring is expected to form hydrophobic and π-π stacking interactions. The morpholine (B109124) moiety, depending on the topology of the binding site, can also participate in significant interactions. Research on related compounds has shown that the morpholine group can fit into hydrophobic regions formed by amino acid residues such as Leucine, Alanine, Tyrosine, Valine, and Methionine. nih.gov The nitrogen and oxygen atoms of the morpholine ring also have the potential to act as hydrogen bond acceptors, further stabilizing the ligand-target complex.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the target protein, defining the binding site, and running the docking algorithm to generate various binding poses. These poses are then scored and ranked. The top-ranked poses provide detailed information on the specific interactions, as illustrated in the table below.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Dichloroquinazoline Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Dichloroquinazoline Ring | Hydrophobic Interactions | Leucine (Leu), Valine (Val), Alanine (Ala) |

| Chlorine Substituents | Halogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Morpholine Ring | Hydrophobic Interactions | Leucine (Leu), Alanine (Ala), Valine (Val) nih.gov |

| Morpholine Oxygen/Nitrogen | Hydrogen Bonding (Acceptor) | Glutamine (Gln), Arginine (Arg), Lysine (Lys) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational flexibility of the ligand and the stability of its binding within the target's active site.

For this compound, MD simulations would typically follow a molecular docking study. The most promising ligand-protein complex from docking is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between atoms and their resulting movements over a set period, often nanoseconds to microseconds.

The primary outputs of MD simulations are trajectories that reveal how the ligand's position, orientation, and conformation change over time. Analysis of these trajectories can confirm whether the interactions predicted by docking are maintained throughout the simulation. Key metrics used to assess stability include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the simulation time suggests that the complex is stable. nih.gov Conversely, a large fluctuation or steady increase in RMSD might indicate an unstable binding mode.

MD simulations are also used to analyze the flexibility of different parts of the protein upon ligand binding, which can be quantified by the Root Mean Square Fluctuation (RMSF). nih.gov This can reveal allosteric effects or induced-fit mechanisms. For quinazoline derivatives, MD studies have been used to confirm the stability of key hydrogen bonds and hydrophobic contacts, validating the compounds as stable inhibitors of their respective targets. mdpi.com

| Analysis Metric | Purpose | Indication of Stable Binding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the overall structural stability of the protein-ligand complex over time. | Low, stable RMSD values for both the ligand and protein backbone. nih.gov |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein and ligand. | Low RMSF values in the binding site residues indicate stable interactions. nih.gov |

| Hydrogen Bond Analysis | To monitor the formation and breakage of hydrogen bonds between the ligand and target. | Consistent presence of key hydrogen bonds throughout the simulation. |

| Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) | To provide a more accurate estimation of the binding affinity. | A favorable (negative) binding free energy value. |

De Novo Drug Design and Virtual Screening Methodologies for Quinazoline-Morpholine Analogues

Building on the structural insights from docking and MD simulations, computational chemists can employ strategies like virtual screening and de novo design to discover new and improved analogues. These methods are essential for exploring chemical space and identifying novel compounds with enhanced activity, selectivity, or better pharmacokinetic properties.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the quinazoline-morpholine scaffold, a virtual screening campaign would involve docking millions of commercially available or computationally generated compounds against a specific biological target. The compounds are ranked based on their docking scores and predicted binding modes. The top-ranked "hits" are then selected for experimental testing. This approach has been successfully applied to identify novel quinazoline-based inhibitors for various targets, including Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). nih.gov

De Novo Drug Design , in contrast, involves building novel molecular structures from scratch, piece by piece, directly within the binding site of the target. Algorithms for de novo design can either link small molecular fragments or "grow" a molecule atom by atom, optimizing its fit and interactions with the receptor at each step. This approach can lead to the creation of entirely novel chemical scaffolds that may not be present in existing compound libraries. For the quinazoline-morpholine series, de novo design could be used to explore alternative linkers, different substitutions on the quinazoline ring, or replacements for the morpholine moiety to optimize target interactions.

Both methodologies are powerful tools for lead generation and optimization. They allow for the rapid evaluation of vast numbers of potential drug candidates, significantly accelerating the early stages of drug discovery.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. These methods are used to predict molecular structure, charge distribution, orbital energies, and chemical reactivity, offering insights that are complementary to the force-field-based methods of docking and MD simulations.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule in the gas phase or in a solvent.

Calculate Atomic Charges: Understand the distribution of electrons within the molecule, which influences electrostatic interactions with the target protein.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For instance, DFT calculations on the related 2,4-dichloroquinazoline (B46505) precursor revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, which explains the regioselectivity of substitution reactions at this position. nih.gov

Predict Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

These quantum mechanical insights are valuable for understanding reaction mechanisms and for parameterizing the molecular mechanics force fields used in docking and MD simulations, thereby improving the accuracy of these higher-level simulations. nih.gov

| Calculation/Property | Information Provided | Relevance to this compound Research |

|---|---|---|

| Geometry Optimization | Provides the lowest energy 3D structure of the molecule. | Ensures an accurate starting conformation for docking simulations. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich and electron-poor regions. | Predicts sites for electrostatic and hydrogen bonding interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the molecule's ability to donate or accept electrons. | Helps predict chemical reactivity and potential sites for metabolic transformation. nih.gov |

| Atomic Charges (e.g., Mulliken, Natural) | Quantifies the partial charge on each atom. nih.gov | Improves the accuracy of electrostatic interaction calculations in docking and MD. |

Future Perspectives and Research Directions for 4 4,6 Dichloroquinazolin 2 Yl Morpholine

Development of Multi-Targeted Agents Based on the Quinazoline-Morpholine Scaffold

A primary direction for future research lies in leveraging the quinazoline-morpholine scaffold to design multi-targeted agents. Many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. nih.gov Agents that can simultaneously modulate several key targets offer potential advantages over single-target drugs, including enhanced efficacy and the ability to overcome drug resistance mechanisms. nih.gov

The quinazoline (B50416) core is renowned for its ability to inhibit various protein kinases. mdpi.com For instance, derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR-β (Platelet-Derived Growth Factor Receptor β). nih.gov Research has demonstrated that certain quinazoline compounds can act as multi-RTK inhibitors, affecting multiple pathways crucial for tumor growth and angiogenesis. nih.govnih.gov

Future efforts will likely focus on rationally designing analogs of 4-(4,6-dichloroquinazolin-2-yl)morpholine that are optimized for dual or multiple target inhibition. By modifying the substitution patterns on both the quinazoline and morpholine (B109124) rings, researchers can fine-tune the binding affinities for a desired set of targets. For example, structural modifications at the 6- and 7-positions of the quinazoline ring have been shown to be well-tolerated and can influence target specificity. nih.govmdpi.com The development of agents that concurrently inhibit key kinases and other cancer-related targets, such as microtubules, represents a promising strategy. nih.gov

Table 1: Examples of Multi-Targeted Activities of Quinazoline Derivatives This table is for illustrative purposes and showcases the potential of the broader quinazoline scaffold.

| Compound Class | Targets Inhibited | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Substituted Quinazolines | EGFR, VEGFR-2, PDGFR-β, Microtubules | Cancer (e.g., Glioma) | nih.gov |

| Anilinoquinazolines | Receptor and Nonreceptor Tyrosine Kinases | Cancer, Angiogenesis Inhibition | nih.gov |

| Quinazoline-Sulfonamides | Carbonic Anhydrase (hCA) IX & XII | Cancer (e.g., HepG-2, MCF-7) | arabjchem.org |

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound and its future analogs, the integration of advanced "omics" technologies is essential. These high-throughput methods provide a comprehensive, system-wide view of molecular changes within a cell or organism in response to a drug. frontiersin.org

Genomics and Transcriptomics: These technologies can identify genetic mutations or changes in gene expression profiles that confer sensitivity or resistance to a particular compound. This can help in identifying patient populations most likely to respond to treatment and in understanding resistance mechanisms.

Proteomics: By analyzing the entire complement of proteins, proteomics can uncover the direct binding partners of a drug and its downstream effects on signaling pathways and post-translational modifications. frontiersin.org

Metabolomics: This approach studies the global profile of metabolites, offering insights into how a compound alters cellular metabolism, which is often dysregulated in diseases like cancer. frontiersin.org

Furthermore, computational approaches such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable. nih.govnih.gov These in-silico techniques can predict the binding modes of quinazoline derivatives with their targets, elucidate the structural features essential for potent inhibition, and guide the design of new analogs with improved activity and pharmacokinetic profiles. nih.govnih.govresearchgate.net Integrating these computational methods with experimental omics data will provide a holistic understanding of the drug's mechanism and facilitate the development of more effective and selective therapeutic agents.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the quinazoline scaffold is heavily associated with anticancer activity, its derivatives have demonstrated a remarkably broad spectrum of pharmacological effects. mdpi.com Future research should actively explore the potential of this compound and its analogs in therapeutic areas beyond oncology.

The diverse biological activities reported for quinazoline and morpholine derivatives include:

Antiviral Activity: Novel quinazoline hybrids have shown potent activity against viruses like cytomegalovirus. mdpi.com More recently, 4-anilino-6-aminoquinazoline derivatives were identified as effective inhibitors of MERS-CoV infection, highlighting a potential application against coronaviruses. nih.gov

Neurodegenerative Diseases: Given that certain morpholine-bearing quinoline (B57606) derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease, this presents a viable research avenue. nih.gov The ability of the morpholine moiety to be incorporated into CNS-active compounds could be leveraged to design agents that cross the blood-brain barrier. nih.gov

Anti-inflammatory and Analgesic Effects: Various quinazoline derivatives have been synthesized and shown to possess significant anti-inflammatory properties. mdpi.commdpi.com

Antitubercular and Antibacterial Activity: The quinazoline scaffold has been explored for activity against Mycobacterium tuberculosis and various bacterial strains. mdpi.commdpi.com

The exploration of these applications will involve screening this compound and newly synthesized analogs against a wide array of biological targets and in various disease models.

Table 2: Diverse Biological Activities of the Quinazoline Scaffold

| Activity | Example Derivative Class | Disease Target | Reference |

|---|---|---|---|

| Antiviral | 4-Anilino-6-aminoquinazolines | MERS-CoV | nih.gov |

| Anti-inflammatory | Substituted Pyrrolo-quinazolines | Inflammation | mdpi.com |

| Antitubercular | Benzimidazo quinazolines | Tuberculosis | mdpi.com |

| Anti-Alzheimer's | Morpholine-bearing quinolines | Cholinesterase Inhibition | nih.gov |

| Anticancer | Morpholine substituted quinazolines | Apoptosis Induction in Cancer Cells | nih.gov |

Innovations in Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse and extensive libraries of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Future research will benefit from innovations in synthetic chemistry that allow for more efficient, versatile, and environmentally friendly production of this compound derivatives. frontiersin.org

Recent advances in the synthesis of quinazolines include:

Eco-Friendly and Atom-Efficient Methods: Strategies utilizing green chemistry principles, such as transition-metal-free reactions and the use of biomass-derived reagents, are gaining prominence. arabjchem.orgfrontiersin.org

Catalytic Systems: The use of novel catalysts, including palladium-based systems and photoredox organocatalysts, enables new types of bond formations and cyclization reactions under mild conditions. arabjchem.orgfrontiersin.org

Multi-Component Reactions (MCRs): These reactions allow for the construction of complex quinazoline structures in a single step from three or more starting materials, significantly improving synthetic efficiency. frontiersin.org

Regioselective Synthesis: The 2,4-dichloroquinazoline (B46505) precursor offers two reactive sites for nucleophilic aromatic substitution (SNAr). Developing highly regioselective methods to functionalize the C4 and C2 positions independently is key to creating diverse analog libraries. mdpi.com The reaction of 2,4-dichloroquinazoline with amines typically shows high selectivity for substitution at the more reactive C4 position. mdpi.com Subsequent substitution at the C2 position, where the morpholine group resides in the title compound, can then be achieved.

These advanced synthetic strategies will empower medicinal chemists to rapidly generate libraries of novel quinazoline-morpholine compounds with diverse substitutions, facilitating the exploration of new chemical space and the development of next-generation therapeutic agents. arabjchem.orgfrontiersin.org

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 4-(4,6-Dichloroquinazolin-2-yl)morpholine, and how can reaction conditions be optimized?

- Methodology : The synthesis of quinazoline-morpholine derivatives typically involves nucleophilic substitution reactions. For example, urea substitution on morpholine under controlled conditions can yield the target scaffold. Reaction optimization may include varying catalysts (e.g., sodium hydroxide), temperature gradients, and solvent systems (polar aprotic solvents like DMF) to enhance yield and purity .

- Validation : Intermediate characterization via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures stepwise progress.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing morpholine ring protons (δ 3.5–4.0 ppm) and quinazoline aromatic signals .

- Raman/IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~700 cm) and hydrogen-bonding interactions in crystalline phases .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do high-pressure conditions affect the vibrational modes and crystalline structure of this compound?

- Experimental Design : High-pressure Raman spectroscopy (0–3.5 GPa) reveals pressure-induced phase transitions. For example, C-H stretching modes (2980–3145 cm) split or merge due to conformational changes in the morpholine ring .

- Data Interpretation : Discontinuities in plots at 0.7, 1.7, and 2.5 GPa suggest structural rearrangements. Complementary X-ray diffraction under pressure can correlate spectral changes with lattice distortions .

Q. What computational strategies are suitable for modeling the electronic properties and potential biological interactions of this compound?

- Approaches :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution.

- Molecular Docking : Screens against targets like kinases or GPCRs using AutoDock Vina, leveraging the morpholine moiety’s hydrogen-bonding capacity .

- 3D-QSAR : Maps pharmacophoric features (e.g., chloro-substituent positions) to activity trends in analogous compounds .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Refinement Protocols : Use SHELXL for small-molecule refinement, validating against Fo-Fc difference maps to address disordered regions or twinning .

- Validation Tools : CheckCIF/PLATON flags geometry outliers (e.g., bond angles, R-factors). For macromolecular interfaces, SHELXPRO integrates cryo-EM or NMR constraints .

Q. What strategies mitigate challenges in reproducibility for high-throughput synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.